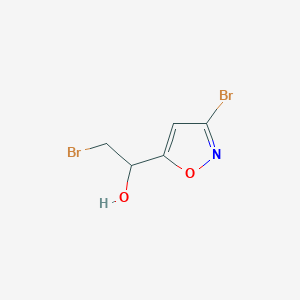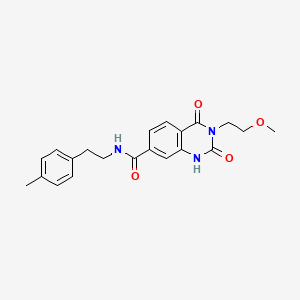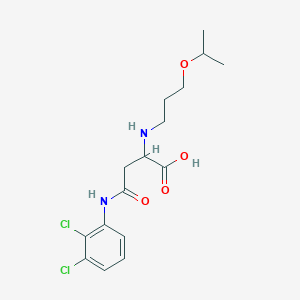
2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds often involves the Mitsunobu reaction . This reaction is commonly used in the synthesis of 1H-1,2,3-triazole analogs . The synthesis of these compounds often involves reactions with different arylboronic acids in an aqueous medium .Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base, as described by Pişkin, Canpolat, and Öztürk (2020), highlight the potential of these compounds in photodynamic therapy for cancer treatment. Their study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups reveals significant properties such as high singlet oxygen quantum yield and good fluorescence, making them promising Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Structural Chemistry Insights
Research on sulfonamide-sulfonimide tautomerism in sulfonamide-1,2,4-triazine derivatives by Branowska et al. (2022) delves into the structural aspects of these compounds. Their work, which involves spectroscopic, X-ray diffraction, and theoretical calculation methods, provides insights into the tautomeric forms of sulfonamide derivatives, contributing to a deeper understanding of their chemical behavior and potential applications (Branowska et al., 2022).
Synthetic Organic Chemistry Contributions
Nedolya et al. (2018) explored the tert-butoxide-assisted structural transformation of 2-aza-1,3,5-trienes into 1,3-thiazoles, showcasing the versatility of benzenesulfonamide derivatives in synthetic organic chemistry. Their methodology facilitates the synthesis of 5-ethynyl-2-vinyl- and 2,5-divinyl-1,3-thiazoles, indicating the potential of these compounds in creating novel organic materials with specific properties (Nedolya et al., 2018).
Enzyme Inhibition for Therapeutic Targets
Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating various moieties as inhibitors of carbonic anhydrases, enzymes implicated in several pathological states. Their findings demonstrate that these compounds exhibit low nanomolar inhibitory activity against certain human carbonic anhydrase isoforms, suggesting their utility in developing therapies for conditions where these enzymes play a role (Alafeefy et al., 2015).
properties
IUPAC Name |
2-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O2S/c1-10(2)12(9-18-8-7-15-17-18)16-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,16H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAACFPVVKTVIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2354319.png)




![N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2354332.png)

![(3Z)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2354334.png)



![Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2354340.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)